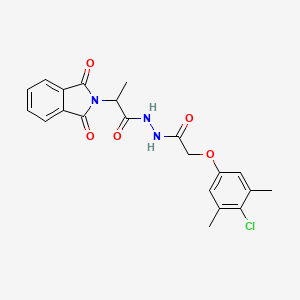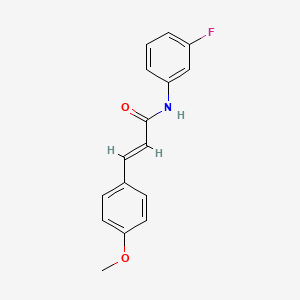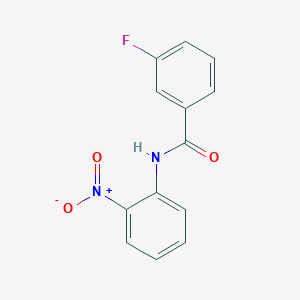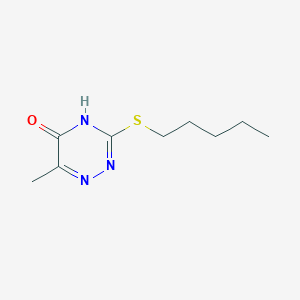![molecular formula C21H20N2O2 B11695412 1-Butylamino-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B11695412.png)
1-Butylamino-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butylamino-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione is a complex organic compound belonging to the naphthoquinoline family This compound is characterized by its unique structure, which includes a naphthoquinoline core with a butylamino group at the first position and a methyl group at the third position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-butylamino-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione typically involves the reaction of N-(9,10-anthraquinon-1-yl)chloroacetamide with sodium p-toluenesulfinate. This reaction proceeds under mild conditions, leading to the formation of intermediate tosylacetamides, which undergo cyclization to form the desired naphthoquinoline compound . The reaction conditions usually involve heating in dimethylformamide (DMF) to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques may be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1-Butylamino-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where the tosyl group is replaced by nucleophiles such as hydroxyl, azido, or amine groups.
Oxidation and Reduction: The naphthoquinoline core can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization: The intermediate tosylacetamides can undergo cyclization to form the naphthoquinoline structure.
Common Reagents and Conditions
Sodium p-toluenesulfinate: Used in the initial reaction to form intermediate tosylacetamides.
Dimethylformamide (DMF): Commonly used as a solvent for the reaction.
Amines, Phenol, Sodium Hydroxide, Sodium Azide: Used as nucleophiles in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinoline derivatives, depending on the nucleophiles used in the substitution reactions .
科学的研究の応用
1-Butylamino-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has several scientific research applications:
作用機序
The mechanism of action of 1-butylamino-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione involves its interaction with specific molecular targets and pathways. As an inhibitor of apoptosis signal-regulating kinase 1 (ASK1), it interferes with the signaling pathways that regulate apoptosis, thereby exhibiting its antiviral and therapeutic effects . Additionally, its luminescent properties enable it to act as a chemosensor by binding to specific anions and cations, leading to detectable changes in fluorescence .
類似化合物との比較
Similar Compounds
- 1-Cyclohexylamino-3-methyl-3H-dibenz[f,ij]isoquinoline-2,7-dione
- 6-Amino-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione
- 3-Methyl-1-phenethylamino-3H-dibenz[f,ij]isoquinoline-2,7-dione
Uniqueness
1-Butylamino-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to act as a chemosensor and its antiviral activity set it apart from other similar compounds .
特性
分子式 |
C21H20N2O2 |
|---|---|
分子量 |
332.4 g/mol |
IUPAC名 |
16-(butylamino)-14-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione |
InChI |
InChI=1S/C21H20N2O2/c1-3-4-12-22-19-18-13-8-5-6-9-14(13)20(24)15-10-7-11-16(17(15)18)23(2)21(19)25/h5-11,22H,3-4,12H2,1-2H3 |
InChIキー |
XBTMSTNRBIQWHK-UHFFFAOYSA-N |
正規SMILES |
CCCCNC1=C2C3=CC=CC=C3C(=O)C4=C2C(=CC=C4)N(C1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Bromophenoxy)-N'-[(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene]acetohydrazide](/img/structure/B11695329.png)
![1-[(2,3-Dihydroxypropyl)amino]anthracene-9,10-dione](/img/structure/B11695333.png)

![6-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)hexanamide](/img/structure/B11695343.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-chlorobenzamide](/img/structure/B11695344.png)
![1-(4-Methoxyphenyl)-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B11695346.png)
![4-bromo-2-[(E)-{[2-(3-ethoxy-4-hydroxyphenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]-6-nitrophenol](/img/structure/B11695375.png)
![ethyl (2E)-2-[4-(dimethylamino)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11695380.png)

![N'-[(E)-(2-chlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11695387.png)



![2-methoxy-4-[(Z)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl acetate](/img/structure/B11695401.png)
